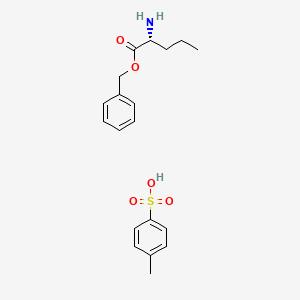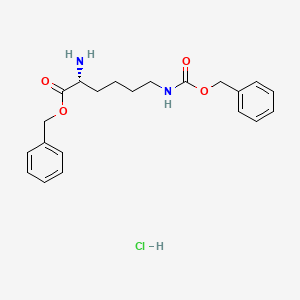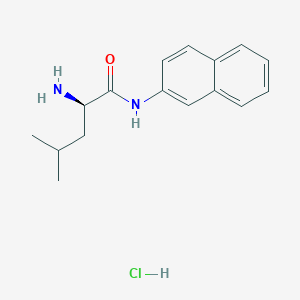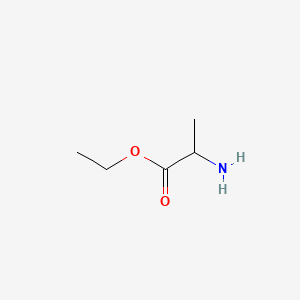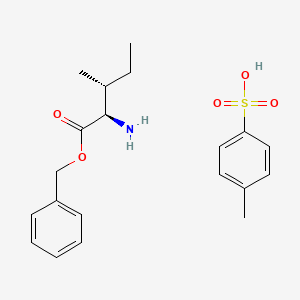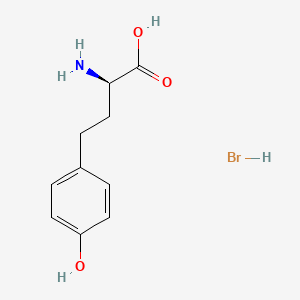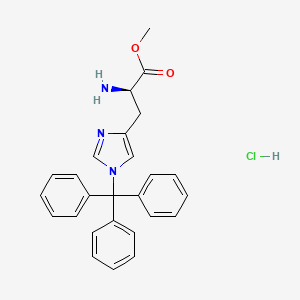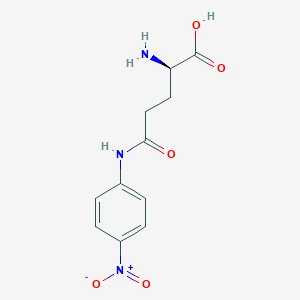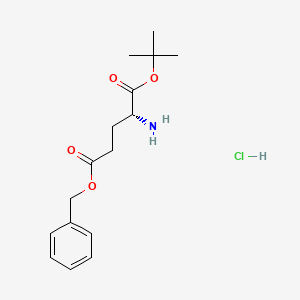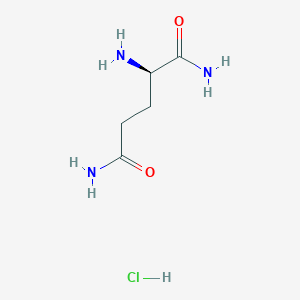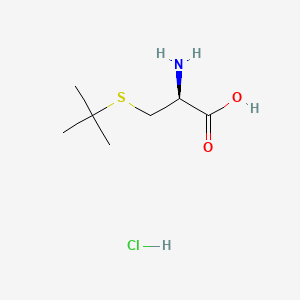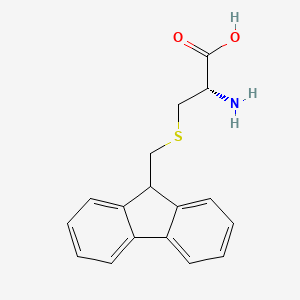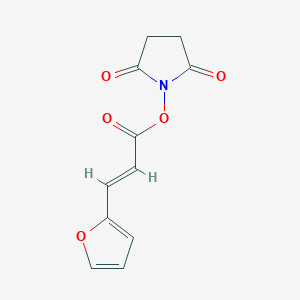
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 2,5-dioxopyrrolidin-1-yl furan-2-ylprop-2-enoate, is a small molecule that has been used in various scientific research applications. It has been found to be a promising compound for the synthesis of other molecules, as well as for its potential applications in drug discovery.
Applications De Recherche Scientifique
Application 1: Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols
Scientific Field
Organic Chemistry
Summary of the Application
3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have potential applications in various fields due to their unique chemical properties.
Methods of Application
The specific experimental procedures for this application are not provided in the source. However, the general process involves the reaction of 3-(2-Furyl)-acryloyl-succinimide with other reactants under controlled conditions to yield the desired product .
Results or Outcomes
The source does not provide specific results or outcomes for this application .
Application 2: Preparation of Trifluoroacetophenone Derivatives
Summary of the Application
3-(2-Furyl)-acryloyl-succinimide is also used as a reactant in the preparation of trifluoroacetophenone derivatives . These compounds are of interest in various areas of research due to their unique chemical properties.
Results or Outcomes
Application 3: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors
Scientific Field
Biochemistry
Summary of the Application
3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD inhibitors have potential therapeutic applications in the treatment of various diseases.
Results or Outcomes
Application 4: Synthesis of Sustainable Chemical Building Units
Scientific Field
Green Chemistry
Summary of the Application
3-(2-Furyl)-acryloyl-succinimide is used in the renewable synthesis of its novel-substituted derivatives, which have potential applications as sustainable chemical building units . This process starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
Methods of Application
The synthesis involves various organocatalysts and is carried out under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Results or Outcomes
The processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .
Application 5: Synthesis of Furan Chalcone Analogues
Scientific Field
Medicinal Chemistry
Summary of the Application
3-(2-Furyl)-acryloyl-succinimide is used in the synthesis of a series of novel furan chalcone analogues . These compounds are evaluated for their therapeutic inhibition potential against bacterial urease enzyme .
Methods of Application
The synthesis of these analogues is carried out through the application of microwave-assisted synthetic methodology .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWNSNBYXAOHH-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

